molecular formula C21H15N5O B5489837 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile

2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No. B5489837
M. Wt: 353.4 g/mol
InChI Key: IZKKKLWXWDFPAC-UHFFFAOYSA-N
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Description

2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Additionally, the compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects
2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been shown to exhibit several biochemical and physiological effects. For example, the compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells and animal models. Additionally, the compound has been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, which protect cells from oxidative damage. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile in lab experiments is its diverse biological activities. The compound can be used to study various signaling pathways and cellular processes. Additionally, the compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and diabetes. Another direction is to study the compound's mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, future research could focus on developing more soluble derivatives of the compound, to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been reported in the literature. The method involves the reaction of 3-hydroxybenzaldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde, malononitrile, and ammonium acetate in the presence of glacial acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the final product is obtained after purification by recrystallization.

Scientific Research Applications

2-amino-6-(3-hydroxyphenyl)-4-(3-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. Several studies have investigated the use of this compound as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O/c22-11-17-16(18-12-24-26-20(18)13-5-2-1-3-6-13)10-19(25-21(17)23)14-7-4-8-15(27)9-14/h1-10,12,27H,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKKLWXWDFPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=NC(=C3C#N)N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(3-hydroxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

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